molecular formula C4H10ClNO2S B7722637 (1,1-Dioxothiolan-3-yl)azanium;chloride

(1,1-Dioxothiolan-3-yl)azanium;chloride

Cat. No.: B7722637
M. Wt: 171.65 g/mol
InChI Key: MGZQMSFXPSKBDY-UHFFFAOYSA-N
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Description

(1,1-Dioxothiolan-3-yl)azanium;chloride is an organic ammonium salt comprising a sulfolane (tetrahydrothiophene-1,1-dioxide) ring substituted with an azanium (NH₃⁺) group at the 3-position and a chloride counterion. Its molecular formula is C₄H₈ClNO₂S, with a molecular weight of 169.63 g/mol. The sulfolane moiety confers high polarity and stability due to the sulfone group (-SO₂), making it soluble in polar solvents like water and dimethyl sulfoxide (DMSO).

Properties

IUPAC Name

(1,1-dioxothiolan-3-yl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZQMSFXPSKBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Sulfolane-Based Ammonium Salts

(1,1-Dioxothiolan-3-yl)-(2-hydroxyethyl)azanium;chloride (C₆H₁₂ClNO₃S)
  • Structure : This compound shares the sulfolane core but includes a 2-hydroxyethyl group attached to the azanium nitrogen.
  • Key Differences : The hydroxyethyl substituent increases hydrophilicity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to the parent compound.

Comparison Table :

Property (1,1-Dioxothiolan-3-yl)azanium;chloride (1,1-Dioxothiolan-3-yl)-(2-hydroxyethyl)azanium;chloride
Molecular Formula C₄H₈ClNO₂S C₆H₁₂ClNO₃S
Molecular Weight (g/mol) 169.63 221.68
Polarity High (sulfone group) Very high (additional hydroxyl group)
Potential Applications Solvent, synthesis intermediate Pharmaceutical formulations, chelating agents

Cathinone-Derived Ammonium Chlorides

Examples include 4-MPHP hydrochloride (C₁₇H₂₆NO⁺·Cl⁻) and α-PiHP hydrochloride (C₁₆H₂₄NO⁺·Cl⁻) :

  • Structure : These compounds feature pyrrolidinium or substituted phenyl groups linked to ketones, differing significantly from the sulfolane backbone.
  • Key Differences: Cathinones are psychoactive stimulants, whereas this compound lacks aromatic or ketone groups, suggesting divergent biological activities.
  • Applications: Cathinones are illicit drugs or research chemicals, while the target compound may serve non-psychoactive roles in material science or catalysis.

Quaternary Ammonium Salts

Dioctyl Dimethyl Ammonium Chloride (C₁₈H₄₀ClN)
  • Structure : A quaternary ammonium salt with long alkyl chains (C₈H₁₇).
  • Key Differences : The hydrophobic alkyl chains enable surfactant properties, unlike the polar sulfolane-based compound.
  • Applications : Widely used as disinfectants, fabric softeners, or phase-transfer catalysts.

Comparison Table :

Property This compound Dioctyl Dimethyl Ammonium Chloride
Molecular Formula C₄H₈ClNO₂S C₁₈H₄₀ClN
Molecular Weight (g/mol) 169.63 314.0
Solubility High in polar solvents Low in water, high in lipids
Applications Solvent, intermediate Surfactant, disinfectant

Aromatic and Heterocyclic Ammonium Chlorides

Benzo[b][1,8]naphthyridin-5-yl-[4-(heptylsulfonylamino)-2-methoxyphenyl]azanium;chloride (C₂₆H₃₁ClN₄O₃S)
  • Structure : Contains a fused aromatic system (naphthyridine) and a heptylsulfonyl group.
  • Key Differences : The extended π-system and sulfonamide group enable interactions with biological targets (e.g., enzymes or receptors), unlike the simpler sulfolane derivative.
  • Applications : Likely investigated for antimicrobial or anticancer activity.

Research Findings and Trends

  • Synthesis : Sulfolane derivatives are typically synthesized via sulfonation of tetrahydrothiophene followed by functionalization at the 3-position. The hydroxyethyl variant () requires additional steps for substituent introduction .
  • Stability: The sulfone group in this compound enhances oxidative stability compared to sulfides or amines in cathinones .
  • Toxicity : Quaternary ammonium salts (e.g., ) exhibit higher toxicity due to membrane disruption, whereas sulfolane derivatives may have lower acute toxicity .

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